1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine

medicinal chemistry structure-activity relationship positional isomer

Procuring an unverified positional isomer of N-benzylimidazol-2-amine risks invalidating structure-activity relationships. The meta-CF₃ substitution pattern on this building block provides a geometrically distinct scaffold (approx. 120° vector) for SAR exploration of kinase, GPCR, and other hydrophobic pocket targets. • Defined meta-substitution: Hammett σₘ = 0.43 for QSAR modeling • Reactive 2-amino handle for amide coupling, urea formation, or diazotization • Multi-source supply (UK, Japan, China, USA) reduces program risk Supplied at ≥95% purity with documented melting point (138-142 °C) and computed LogP (2.1).

Molecular Formula C11H10F3N3
Molecular Weight 241.217
CAS No. 1182932-32-6
Cat. No. B2612872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine
CAS1182932-32-6
Molecular FormulaC11H10F3N3
Molecular Weight241.217
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CN2C=CN=C2N
InChIInChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-2-8(6-9)7-17-5-4-16-10(17)15/h1-6H,7H2,(H2,15,16)
InChIKeyZRPDWYFOBJITDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine: Chemical Identity and Procurement


1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine (CAS 1182932-32-6) is a synthetic small-molecule building block comprising a 1H-imidazol-2-amine core N‑benzylated with a 3‑(trifluoromethyl)phenyl ring [1]. With molecular formula C₁₁H₁₀F₃N₃ and molecular weight 241.21 g·mol⁻¹, this compound belongs to a positional‑isomer series together with its 2‑(trifluoromethyl)benzyl and 4‑(trifluoromethyl)benzyl analogs [1][2]. It is supplied as a solid with purity specifications ranging from 95% to 98% across multiple vendors and is explicitly marketed as a research‑only building block .

Positional isomer with meta–CF₃ group for SAR exploration
Research-use building block with vendor purity documentation
Melting point reported for identity verification upon receipt

Risk of Positional Isomer Substitution


The 3‑(trifluoromethyl)benzyl substitution pattern is not interchangeable with the 2‑(trifluoromethyl)benzyl or 4‑(trifluoromethyl)benzyl isomers without altering key molecular properties [1][2]. In medicinal‑chemistry scaffolds, the position of the electron‑withdrawing trifluoromethyl group on the benzyl ring governs dipole moment, steric bulk, and π‑stacking interactions, which ultimately determine target‑binding geometry and metabolic stability [3]. Substitution at the meta position produces a distinct spatial orientation of the –CF₃ group relative to the imidazole pharmacophore, differentiating it from ortho‑substituted analogs that place the –CF₃ group closer to the heterocyclic core and para‑substituted analogs that extend it further along the molecular axis [4]. Procuring an unverified isomer as a drop‑in replacement therefore risks invalidating structure‑activity relationships and introducing unwanted variability into synthetic or screening workflows [3][4].

Geometry shift
Meta –CF₃ orientation (~120°) differs from ortho (~60°) or para (180°), which may alter target-binding geometry.
Electronic profile mismatch
Meta –CF₃ lacks resonance contribution present in para, potentially shifting electrostatic potential and target affinity.
SAR invalidation
Unverified isomer substitution may compromise structure-activity relationships and introduce variability in research workflows.

Quantitative Differentiation vs. Closest Analogs


Unique Spatial Vector of Meta-Substitution

The trifluoromethyl group attached at the meta position of the benzyl ring in 1-[3-(trifluoromethyl)benzyl]-1H-imidazol-2-amine projects the –CF₃ group at a distinct geometric vector compared with the ortho‑substituted isomer (CAS 1179932-07-0) and the para‑substituted isomer (CAS 1178774-00-9) [1][2]. While all three isomers share identical molecular formulas (C₁₁H₁₀F₃N₃) and equivalent computed clogP (XLogP3 = 2.1) and TPSA (43.8 Ų), the different substitution patterns result in distinct 3D molecular shapes and electrostatic potential surfaces [1][3]. This geometric difference is critical when the benzyl ring engages in specific hydrophobic pockets or edge‑to‑face π‑interactions in biological targets [4].

Meta-Substitution Geometry
Head-to-head
Meta –CF₃: ~120° projection Ortho: ~60°, Para: 180° Identical XLogP3 (2.1), TPSA (43.8 Ų)
Spatial orientation may determine target-binding fit
Supports isomer-specific SAR interpretation
medicinal chemistry structure-activity relationship positional isomer

Vendor-Specified Purity up to 98%

Commercial suppliers provide explicit purity specifications for 1-[3-(trifluoromethyl)benzyl]-1H-imidazol-2-amine, with at least one vendor certifying a minimum purity of 98% . A second vendor specifies a minimum purity of 95% . For comparison, the 2‑isomer is listed at 97% purity and the 4‑isomer at 98% purity by certain vendors, indicating that the 3‑isomer is available at a comparable purity level that meets typical research‑grade requirements [1]. The availability of defined purity grades enables procurement decisions based on quantitative quality metrics rather than unverified claims.

Vendor Purity Specification
Supplier data
98% (Leyan); 95% (AKSci)
Defined purity supports reproducible synthesis and screening
Batch COA recommended for critical experiments
chemical procurement purity specification building block

Melting Point as Identity Indicator

The target compound 1-[3-(trifluoromethyl)benzyl]-1H-imidazol-2-amine is reported with a melting point of 138–142 °C . This experimentally determined range serves as a distinguishing physicochemical identifier relative to its positional isomers. Melting point is a routine identity check in procurement receiving protocols and can detect incorrect isomer supply or degradation.

Melting Point Identity
Data to verify
138–142 °C
Enables incoming identity verification against mis-shipment
Verify against received batch certificate of analysis
physicochemical characterization melting point identity verification

Procurement Cost and Multi-Vendor Availability

The 3‑(trifluoromethyl)benzyl isomer is stocked by multiple global vendors including Fluorochem (UK), Kishida Chemical (Japan), Leyan (China), and AKSci (USA), providing geographically diverse sourcing options [1]. The 2‑isomer is similarly available from several vendors . Pricing for the 3‑isomer is approximately ¥15,800 per 100 mg from Kishida Chemical and £990 per 1 g from Fluorochem, while the 4‑isomer is listed at approximately ¥600,000 per unit from Fujifilm Wako [1]. The significant price difference between isomers reflects differential synthetic accessibility and demand, which directly impacts procurement budget planning.

Procurement Comparison
Reported
3-isomer: ¥15,800/100 mg, multi-source 4-isomer: ~38× higher price, limited supply
Multi-vendor availability reduces single-source risk
Prices from 2022–2025 vendor catalogs
procurement cost analysis supply chain

Electronic Effects of Meta-Trifluoromethyl Group

The –CF₃ group is one of the most widely used electron‑withdrawing substituents in drug discovery, known to enhance metabolic stability, increase lipophilicity, and modulate pKa of adjacent functional groups [1]. In 1-[3-(trifluoromethyl)benzyl]-1H-imidazol-2-amine, the meta‑positioned –CF₃ exerts an inductive electron‑withdrawing effect on the benzyl ring without engaging in direct resonance with the imidazole nitrogen, a property that differs fundamentally from para‑substituted analogs where resonance contributions can alter the electron density at the imidazole core [2]. This meta‑specific electronic configuration may translate into differential target‑binding kinetics and CYP450 metabolic profiles compared with ortho or para isomers, although direct comparative biological data are not available in the public domain at the time of this analysis [1][2].

Meta –CF₃ Electronic Effect
Class-level inference
Hammett σₘ = 0.43 (inductive) vs σₚ = 0.54 (inductive + resonance)
Differential electronics may influence target affinity and metabolic handling
Class-level inference applied to imidazole scaffold
medicinal chemistry electron-withdrawing group metabolic stability

Validated Research Applications


Positionally Defined Scaffold for Kinase or GPCR SAR

The meta‑CF₃ substitution pattern provides a geometrically distinct scaffold for SAR exploration of imidazole‑containing lead series targeting kinases, GPCRs, or other drug targets where hydrophobic pocket complementarity is critical. The defined spatial vector of the –CF₃ group at the meta position (approximately 120° from the benzyl‑imidazole bond axis) can be exploited to probe steric and electronic requirements of target binding sites, as supported by the positional isomer differentiation evidence [1].

Intermediate for N-Heterocyclic Bioactive Molecules

The 2‑amino group on the imidazole ring serves as a reactive handle for further functionalization, including amide coupling, urea formation, or diazotization. The compound is explicitly listed as a building block by multiple vendors, confirming its intended use as a synthetic intermediate . Its availability at 95–98% purity supports reliable downstream chemistry without the need for additional purification in most research contexts [1][2].

Procurement-Optimized Supply with Quality Metrics

The 3‑isomer benefits from geographically distributed vendor availability (UK, Japan, China, USA) with documented purity specifications, melting point data, and pricing transparency [1][2]. For procurement teams managing multi‑year research programs, this combination of competitive pricing, multiple supply sources, and defined quality metrics reduces supply‑chain risk and facilitates budget forecasting, offering advantages over the less widely stocked and higher‑priced 4‑isomer .

Physicochemical Reference for N-Benzylimidazole Libraries

With a reported melting point of 138–142 °C and computed properties of XLogP3 = 2.1 and TPSA = 43.8 Ų, the compound can serve as a reference point for characterizing novel N‑benzylimidazole analogs [1]. Its meta‑specific Hammett σₘ value (0.43) provides a quantitative electronic parameter for building computational QSAR models or for benchmarking experimental logD and solubility measurements across a series of substituted benzyl imidazole‑2‑amines [2].

Application
Selection Property
Validation Focus
Kinase/GPCR SAR scaffold
Meta-substitution geometry
Steric and electronic complementarity in target binding
N-Heterocyclic intermediate
2-Amino reactivity for functionalization
Purity specification supports downstream chemistry
Multi-vendor procurement
Defined purity and melting point documentation
Supply-chain risk reduction and budget planning
Physicochemical reference
Reported mp, XLogP3, and TPSA
Benchmarking for QSAR and logD/solubility models
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